![molecular formula C22H19N3O6S2 B2678937 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-47-2](/img/structure/B2678937.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, a thiophen-2-ylsulfonyl group, and a tetrahydroquinolin-7-yl group . It’s worth noting that compounds with similar structures have been studied for their anticancer activity .
Synthesis Analysis
The synthesis of similar compounds involves the design of indoles bearing 3-N-fused heteroaryl moieties, which are synthesized via a Pd-catalyzed C-N cross-coupling . The process involves the use of triethyl phosphite or tributyl phosphite and N-(benzo[d][1,3]dioxol-5-ylchloromethyl)-4-bromoaniline .Molecular Structure Analysis
The molecular structure of similar compounds involves a naphthalene ring and a 1,2-methylenedioxybenxene ring . These rings are not coplanar, with a dihedral angle of 53.5° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Pd-catalyzed C-N cross-coupling . This reaction is key to the formation of the complex structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using in silico tools . These tools calculate various molecular properties relevant to drug motifs, including the prediction of ADME properties, BBB penetration, and solubility .科学的研究の応用
Organic Synthesis and Chemical Properties
- Regioselective Alkylation : The use of benzoxazole and related moieties as activating and directing groups in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines showcases the chemical versatility of such compounds. This process allows for selective modifications of tetrahydroisoquinoline derivatives, highlighting the importance of these structures in synthetic chemistry (Lahm & Opatz, 2014).
Pharmacological Applications
- Antagonists of P2X7 Nucleotide Receptor : Isoquinoline derivatives have been identified as potent inhibitors of the P2X7 receptor, a protein involved in inflammation and pain. This research underlines the potential of these compounds in developing new anti-inflammatory and analgesic drugs (Humphreys et al., 1998).
Material Science and Luminescence
- Photovoltaic Devices : Novel organotin carboxylates with tetrahydroisoquinoline and benzodioxole moieties have been explored for their fluorescence and antitumor activities, indicating potential applications in the development of organic photovoltaic materials (Xiao et al., 2019).
Antitumor Activities
- Cancer Research : Derivatives of tetrahydroisoquinoline, containing benzenesulfonamide moieties, have been investigated for their selectivity and potency as beta3 adrenergic receptor agonists, which could have implications for developing treatments targeting metabolic diseases and cancer (Parmee et al., 2000).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . This could potentially lead to the development of new, highly effective drugs .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c26-21(22(27)24-16-7-8-18-19(12-16)31-13-30-18)23-15-6-5-14-3-1-9-25(17(14)11-15)33(28,29)20-4-2-10-32-20/h2,4-8,10-12H,1,3,9,13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSODIFNPKDNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-bromophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2678856.png)

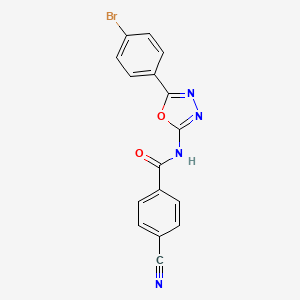

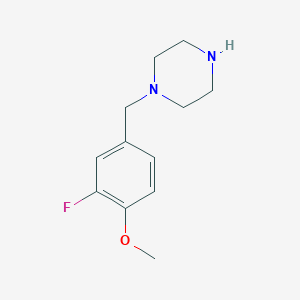
![(E)-16-benzylidene-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2678865.png)
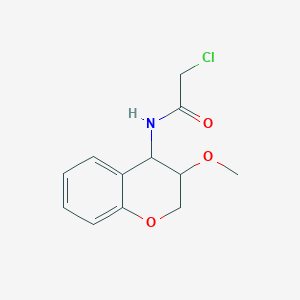
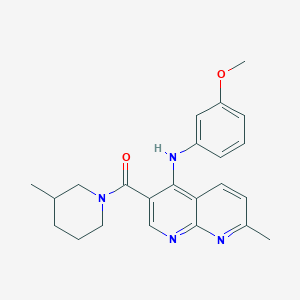
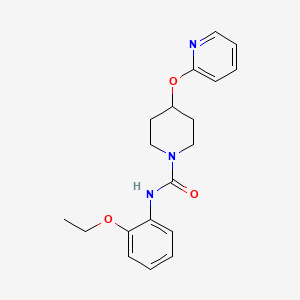
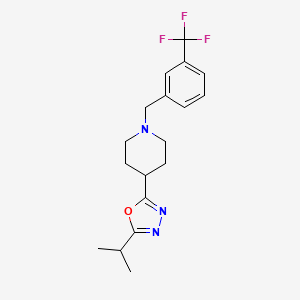
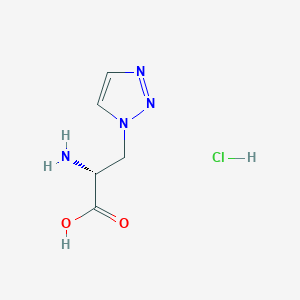
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2678876.png)
![N-(2,4-dimethoxyphenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2678877.png)